Methyl 2-benzamidobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-benzamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-9-5-6-10-13(12)16-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMUELNZAGGIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324090 | |
| Record name | methyl 2-benzamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-49-8 | |
| Record name | Methyl 2-benzoylaminobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7510-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 405693 | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405693 | |
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| Record name | methyl 2-benzamidobenzoate | |
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| Record name | 7510-49-8 | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis of Methyl 2-benzamidobenzoate
The direct synthesis of this compound is a crucial process in organic chemistry, providing a key intermediate for various applications. This section explores the primary reaction pathways, optimization strategies, and catalytic approaches involved in its synthesis.
Esterification and Amidation Reaction Pathways
The synthesis of this compound typically involves a two-step process combining esterification and amidation. One common route begins with the esterification of 4-aminobenzoic acid, followed by amidation. eurjchem.com For instance, methyl anthranilate can be reacted with benzoyl chloride in methanol (B129727). rsc.org The reaction mixture is stirred and then neutralized, often with sodium bicarbonate, to precipitate the desired product, which is then filtered and washed. rsc.org
Another pathway involves the initial formation of a benzamide (B126) followed by esterification. For example, 2-amino-2-(acetyloxy)benzoic acid can be reacted with ethyl chloroformate to form a benzamide, which is subsequently esterified with ethanol (B145695) in the presence of an acid catalyst to produce the final product. evitachem.com
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the equivalents of reagents.
For the amidation step, solvents such as methanol are commonly used. rsc.org The reaction is often stirred for a specific duration, for example, two hours, to ensure completion. rsc.org Neutralization with a mild base like sodium bicarbonate is a crucial step to precipitate the product. rsc.org
In esterification reactions, the choice of catalyst and reaction temperature plays a significant role. Acid catalysts like sulfuric acid are frequently employed. evitachem.com The reaction may be carried out under reflux conditions to drive the reaction to completion. evitachem.com
The selection of reagents is also a key aspect of optimization. For instance, in the synthesis of related benzamides, thionyl chloride can be used to facilitate the reaction. vulcanchem.com The molar ratio of reactants is carefully controlled; for example, a 1:1.5 molar ratio of methyl anthranilate to benzoyl chloride has been used. rsc.org
Table 1: Optimization of Amidation Reaction
| Parameter | Condition | Outcome | Reference |
| Reactants | Methyl anthranilate, Benzoyl chloride | Formation of this compound | rsc.org |
| Solvent | Methanol | Facilitates reaction | rsc.org |
| Neutralizing Agent | Sodium bicarbonate | Precipitates product | rsc.org |
| Reaction Time | 2 hours | Completion of reaction | rsc.org |
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and environmentally friendly alternatives for the synthesis of this compound and its derivatives. Both metal-based and non-metal-based catalysts have been explored.
Nickel-NHC (N-heterocyclic carbene) catalyst systems have been identified as powerful tools for the amidation of methyl esters. nsf.gov For example, Ni(cod)2 in combination with an imidazolylidene ligand can effectively catalyze the reaction between methyl esters and amines. nsf.gov The use of additives like Al(OtBu)3 can be critical in these catalytic cycles. nsf.gov
Copper-based catalysts have also been investigated. For instance, the reaction of N-phenylbenzamide with methyl 2-iodobenzoate (B1229623) can be catalyzed by copper(II) bromide. thieme-connect.com Furthermore, a catalytic system of Cu(OAc)2—2,4-lutidine—ZnCl2 has been noted in the context of related reactions. researchgate.net
Solid acid catalysts, such as zirconium-based catalysts, have been developed for the esterification of benzoic acid with methanol, offering a reusable and environmentally benign option. mdpi.com These catalysts can function without the need for additional Brønsted acids. mdpi.com
Derivatization and Functional Group Interconversions of this compound
The functional groups present in this compound, primarily the ester and amide moieties, allow for a variety of derivatization and interconversion reactions. These transformations are essential for creating a diverse range of compounds with potentially new properties.
Ester Group Reactivity and Transformations
The ester group in this compound is a key site for chemical modification. It can undergo several types of reactions, including hydrolysis, to alter the properties of the molecule.
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions.
Basic hydrolysis is commonly achieved by heating the ester with a base such as sodium hydroxide (B78521) (NaOH) in a solvent mixture, for example, methanol and water. chemspider.com The reaction is typically run for several hours under reflux. chemspider.com After cooling, the reaction mixture is acidified, often with hydrochloric acid (HCl), to precipitate the carboxylic acid product. chemspider.com In some procedures, the molar ratio of the ester to the basic catalyst is controlled, for instance, at 1:1.5. google.com
Acid-catalyzed hydrolysis is another viable method. This process often utilizes an acid catalyst with surface-active properties to facilitate the reaction between the ester and water, which are typically immiscible. google.com The reaction temperature for acid hydrolysis generally ranges from 70°C to 110°C. google.com
Table 2: Conditions for Hydrolysis of Methyl Esters
| Condition | Reagents | Temperature | Outcome | Reference |
| Basic | NaOH, Methanol, Water | Reflux | Carboxylic acid | chemspider.com |
| Acidic | Acid catalyst | 70-110 °C | Carboxylic acid | google.com |
Transesterification Processes
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. crownoil.co.uk In the case of this compound, the methyl group of the ester can be replaced by other alkyl or aryl groups. This process is typically catalyzed by an acid or a base. google.comscholaris.ca The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. For example, reacting this compound with ethanol in the presence of a catalyst like sodium ethoxide would yield Ethyl 2-benzamidobenzoate and methanol. The efficiency of the reaction is influenced by factors such as the type of alcohol, catalyst concentration, and reaction temperature. scholaris.ca While specific documented examples for this compound are not prevalent in readily available literature, the principles of transesterification are fundamental in organic chemistry and are applicable to this compound. crownoil.co.ukrsc.org
Table 1: Illustrative Transesterification of this compound
| Reactant | Alcohol | Catalyst | Product |
| This compound | Ethanol | Acid or Base | Ethyl 2-benzamidobenzoate |
| This compound | Propanol | Acid or Base | Propyl 2-benzamidobenzoate |
Reduction Reactions of the Ester Moiety
The ester group in this compound can be selectively reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the methyl ester to a hydroxymethyl group, yielding (2-benzamidophenyl)methanol. masterorganicchemistry.comucalgary.caadichemistry.com The reaction typically proceeds by nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced further by another equivalent of LiAlH₄ to the primary alcohol. ucalgary.caadichemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters but can be used for more selective reductions if the carboxylic acid is first converted to a more reactive mixed anhydride. libretexts.orgnih.gov
Table 2: Reduction of this compound
| Starting Material | Reducing Agent | Product | Reference |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-benzamidophenyl)methanol | harvard.edu |
Amide Group Reactivity and Modifications
The amide linkage in this compound is notably stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group. However, it can undergo hydrolysis under forcing conditions, such as prolonged heating with strong aqueous acids or bases. allen.inmasterorganicchemistry.com Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. masterorganicchemistry.com Base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion on the carbonyl carbon. allen.ingoogle.comuregina.ca In both cases, the cleavage of the amide bond yields anthranilic acid (or its methyl ester) and benzoic acid. Modifications to the amide group itself, such as N-alkylation, are less common due to the steric hindrance and the delocalized nature of the nitrogen lone pair.
Reactions Involving Aromatic Rings (e.g., Electrophilic Aromatic Substitution on Activated/Deactivated Systems)
This compound has two aromatic rings, each with different substituent effects that direct the outcome of electrophilic aromatic substitution reactions.
Ring A (Anthranilate Ring): This ring is substituted with the ester group (-COOCH₃) and the benzamido group (-NHCOPh). The ester group is a deactivating, meta-directing group. grabmyessay.comsavemyexams.com The benzamido group is an activating, ortho, para-directing group due to the lone pair on the nitrogen atom. ulethbridge.caorganicchemistrytutor.com The activating effect of the benzamido group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6 on the anthranilate ring). ulethbridge.cawikipedia.org
Therefore, electrophilic reactions like nitration or halogenation are expected to occur preferentially on the anthranilate ring at the positions activated by the benzamido group. libretexts.orgaiinmr.com
Formation of Hydrazone Derivatives from this compound as a Precursor
Hydrazones are typically formed by the condensation of a hydrazine (B178648) with an aldehyde or a ketone. nih.govorganic-chemistry.org this compound does not possess an aldehyde or ketone functional group. However, it can serve as a precursor to a hydrazide, which can then be used to form a hydrazone. The reaction of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O) would lead to the nucleophilic attack on the ester carbonyl, displacing methanol and forming 2-benzamidobenzohydrazide . prepchem.comgoogle.comoregonstate.edu This resulting hydrazide can then be reacted with various aldehydes or ketones to yield the corresponding N-acylhydrazones. mdpi.comnih.govbeilstein-journals.org
Scheme 1: Two-step synthesis of hydrazone derivatives from this compound.
this compound + Hydrazine → 2-benzamidobenzohydrazide + Methanol
2-benzamidobenzohydrazide + Aldehyde/Ketone → Hydrazone derivative + Water
Generation of Organophosphorus Species (e.g., Phosphorus Ylides)
Phosphorus ylides, or Wittig reagents, are crucial in organic synthesis, particularly for the formation of alkenes. libretexts.org An ylide is a neutral molecule with adjacent positive and negative charges. libretexts.org The generation of a phosphorus ylide typically involves the reaction of a phosphine, like triphenylphosphine (B44618), with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated by a strong base. libretexts.orgmsu.edu While not a common transformation for a stable ester like this compound, it is conceivable that derivatives of this compound could be involved in ylide chemistry. For instance, a phosphorus ylide could potentially be generated through the reaction of a suitable precursor with triphenylphosphine. beilstein-journals.orgbeilstein-journals.org More advanced methods involve the generation of ylides via carbene transfer from diazo compounds in the presence of phosphites. organic-chemistry.org
Ring Opening Reactions of Related Heterocyclic Precursors (e.g., Benzoxazinone (B8607429) Derivatives)
A primary and efficient route for the synthesis of this compound involves the ring-opening of a benzoxazinone derivative. Specifically, the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with methanol provides a direct pathway to this compound. This reaction is often facilitated by a base, such as sodium methoxide, which acts as both a nucleophile and a catalyst. The methoxide ion attacks the carbonyl carbon of the benzoxazinone ring, leading to its opening and the formation of the methyl ester and the amide functionality in a single, high-yielding step.
Table 3: Synthesis of this compound via Ring Opening
| Precursor | Reagent | Product |
| 2-phenyl-4H-3,1-benzoxazin-4-one | Methanol (with base catalyst) | This compound |
Mechanistic Elucidation of Synthetic Reactions
The formation and functionalization of this compound are governed by fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes. The following sections delve into the specific mechanisms associated with the synthesis and derivatization of this compound.
Investigation of Nucleophilic Substitution Mechanisms (e.g., Sₙ2) in Ester Formation
The synthesis of this compound from its common precursors, methyl 2-aminobenzoate (B8764639) (methyl anthranilate) and benzoyl chloride, primarily involves the formation of an amide bond. The ester functional group is typically already present in the methyl anthranilate starting material. The core reaction is a nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives.
The mechanism proceeds through a well-established addition-elimination pathway:
Nucleophilic Attack: The nitrogen atom of the amino group in methyl 2-aminobenzoate acts as the nucleophile. It attacks the electrophilic carbonyl carbon of benzoyl chloride.
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, creating a negatively charged tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion—a good leaving group—is expelled.
Deprotonation: A proton is lost from the nitrogen atom, which was originally part of the amino group. This step is often facilitated by a mild base, such as pyridine (B92270) or triethylamine, which is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct.
While the prompt mentions the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, it is important to clarify its relevance. The Sₙ2 reaction involves a concerted, one-step process where a nucleophile attacks a saturated carbon atom, leading to the inversion of stereochemistry. masterorganicchemistry.com In contrast, the formation of the amide bond in this compound occurs at an unsaturated carbonyl carbon and proceeds via the two-step addition-elimination mechanism described above. youtube.com An Sₙ2 mechanism would be more relevant in the context of certain derivatization reactions, such as the alkylation of the amide nitrogen, where the nitrogen atom would act as a nucleophile attacking an alkyl halide.
| Step | Description | Intermediate/Transition State |
| 1 | The nitrogen atom of methyl 2-aminobenzoate nucleophilically attacks the carbonyl carbon of benzoyl chloride. | Attack on the electrophilic carbonyl center. |
| 2 | A tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen is formed. | Tetrahedral Intermediate |
| 3 | The intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻) as a leaving group. | Elimination of the leaving group. |
| 4 | A base (e.g., pyridine) removes a proton from the nitrogen atom to yield the final neutral amide product. | Deprotonation to form this compound. |
| A summary of the nucleophilic acyl substitution mechanism for the formation of this compound. |
Exploration of Rearrangement Mechanisms (e.g., Wolff Rearrangement for related compounds)
The direct synthesis of this compound via the Schotten-Baumann reaction of methyl anthranilate and benzoyl chloride does not involve a skeletal rearrangement. However, rearrangement reactions are a significant class of transformations in organic chemistry and are pivotal in the synthesis of various related amide structures.
Beckmann Rearrangement: This is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. wiley-vch.de The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to a nitrogen atom, ultimately yielding an amide after hydrolysis.
Rearrangements in N-phenylbenzamide Synthesis: In some synthetic routes for related compounds like N-phenylbenzamides, rearrangements can occur. For instance, the reaction of 1,3-diphenylthiourea with benzoyl chloride proceeds through an initial substitution followed by a rearrangement of an unstable intermediate, driven by steric strain, to form the final amide product. innovareacademics.in
Wolff Rearrangement: The Wolff rearrangement, mentioned for context, is the conversion of an α-diazoketone into a ketene (B1206846). This reaction is typically initiated by heat or photolysis and can be catalyzed by silver salts. The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles, including water to form a carboxylic acid or amines to form an amide. While a powerful tool for carbon chain homologation, it is not a standard method for the synthesis of this compound.
| Rearrangement | Starting Material | Product | Key Features |
| Beckmann Rearrangement | Oxime | N-Substituted Amide | Acid-catalyzed; involves migration of an alkyl or aryl group to an electron-deficient nitrogen. wiley-vch.de |
| Imino Alcohol-Amide Tautomerism/Rearrangement | Substituted Thiourea + Benzoyl Chloride | N-phenylbenzamide | Involves a bulky intermediate that rearranges to relieve steric strain. innovareacademics.in |
| Wolff Rearrangement | α-Diazoketone | Ketene (intermediate) | Thermally, photochemically, or metal-catalyzed; leads to a contracted carbon skeleton which can be trapped to form amides. |
| A comparison of rearrangement reactions relevant to the synthesis of amides and related compounds. |
Catalytic Mechanism Analysis in Derivatization
Derivatization of this compound involves modifying its structure to produce new compounds. Catalysis plays a crucial role in enabling these transformations efficiently and selectively. The primary sites for derivatization on the molecule are the ester group, the aromatic rings, and the amide N-H bond.
Acid-Catalyzed Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-benzamidobenzoic acid) under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst (like H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. blogspot.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (CH₃OH) yield the carboxylic acid product. blogspot.com
Catalytic C-H Activation: Modern synthetic methods allow for the derivatization of the aromatic C-H bonds. Transition-metal catalysis (using metals like palladium, rhodium, or manganese) can activate these otherwise inert bonds. researchgate.net The general mechanism often involves the coordination of the metal to a directing group within the molecule (such as the amide oxygen), followed by oxidative addition into a nearby C-H bond to form a metallacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to release the functionalized product and regenerate the catalyst.
Derivatization for Analysis (Silylation): For analytical purposes, such as gas chromatography (GC), compounds with active hydrogens (like the amide N-H) are often derivatized to increase their volatility and thermal stability. restek.com Silylation is a common technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The mechanism involves the nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent, with the trifluoroacetamide (B147638) group acting as a good leaving group. restek.com
| Derivatization Reaction | Reagent/Catalyst | Mechanistic Principle | Product Type |
| Ester Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution. blogspot.com | Carboxylic Acid |
| C-H Arylation | Aryl Halide, Pd Catalyst | Oxidative addition, C-H activation, reductive elimination. researchgate.net | Aryl-substituted derivative |
| Silylation (for GC analysis) | BSTFA, MSTFA | Nucleophilic substitution at the silicon atom. restek.com | Trimethylsilyl (TMS) ether |
| A summary of catalytic derivatization reactions applicable to this compound. |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Studies
Vibrational spectroscopy is instrumental in identifying the functional groups and probing the molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of the functional groups present in Methyl 2-benzamidobenzoate. The spectrum reveals key absorption bands that confirm its molecular structure. A significant band is observed at 3263 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. uni-hamburg.de The aromatic C-H stretching is indicated by a peak at 3023 cm⁻¹. uni-hamburg.de Crucially, the spectrum shows two distinct carbonyl (C=O) stretching bands: one at 1691 cm⁻¹ for the ester group and another at 1667 cm⁻¹ for the amide group, confirming the presence of both functionalities. uni-hamburg.de Additionally, a strong band at 1267 cm⁻¹ is assigned to the C-O stretch of the ester. uni-hamburg.de
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3263 | N-H stretch | Amide |
| 3023 | C-H stretch | Aromatic |
| 1691 | C=O stretch | Ester |
| 1667 | C=O stretch | Amide |
| 1267 | C-O stretch | Ester |
Data sourced from Ali, A. et al. (2022). uni-hamburg.de
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations that result in a change in polarizability. While specific Raman spectral data for this compound is not widely published, the technique is highly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be expected to clearly show the vibrations of the carbon-carbon bonds within the aromatic rings and the symmetric stretching of the carbonyl groups. It is particularly useful for analyzing the skeletal vibrations of the benzene (B151609) rings, which are often weak in FTIR spectra.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule by probing the magnetic environments of atomic nuclei.
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. In a spectrum recorded in DMSO-d₆, the amide proton (N-H) appears as a broad singlet at a downfield chemical shift of δ 11.17 ppm. uni-hamburg.de The nine protons of the two aromatic rings resonate as a complex multiplet in the region of δ 7.35-8.38 ppm. uni-hamburg.de The three protons of the methyl ester group (CH₃O) are observed as a sharp singlet at δ 3.47 ppm, indicative of a methyl group attached to an electron-withdrawing oxygen atom. uni-hamburg.de
Table 2: ¹H NMR Spectral Data for this compound (300 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.17 | Broad Singlet | 1H | NH (Amide) |
| 7.35-8.38 | Multiplet | 9H | Aromatic CH |
| 3.47 | Singlet | 3H | OCH₃ (Ester) |
Data sourced from Ali, A. et al. (2022). uni-hamburg.de
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, the spectrum confirms the presence of all 15 carbon atoms. The carbonyl carbon of the ester group (COO) is found at δ 167.6 ppm, while the amide carbonyl carbon (CONH) appears at δ 165.9 ppm. uni-hamburg.de The twelve carbons of the two benzene rings produce signals between δ 120.5 and δ 142.6 ppm. uni-hamburg.de The carbon of the methyl ester group (OCH₃) gives a signal at an upfield chemical shift of δ 52.6 ppm. uni-hamburg.de
Table 3: ¹³C NMR Spectral Data for this compound (75 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 167.6 | C=O (Ester) |
| 165.9 | C=O (Amide) |
| 120.5 - 142.6 | Aromatic Carbons |
| 52.6 | OCH₃ (Ester) |
Data sourced from Ali, A. et al. (2022). uni-hamburg.de
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the coupling relationships between adjacent protons on each of the aromatic rings, helping to assign specific protons within the overlapping multiplet region.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of each aromatic carbon that bears a proton.
Solid-State NMR for Crystalline Forms
Solid-state Nuclear Magnetic Resonance (SS-NMR) is a powerful, non-destructive technique used to obtain detailed information about the chemical structure, dynamics, and packing of molecules in the solid state at an atomic level. warwick.ac.uk Unlike solution-state NMR, SS-NMR is applicable to both crystalline and disordered solid materials, as it does not require the sample to be dissolved. warwick.ac.ukbruker.com High-resolution spectra in SS-NMR are achieved through techniques like magic-angle spinning (MAS), where the sample is rotated at high frequencies at an angle of 54.7° relative to the main magnetic field. warwick.ac.uk
For crystalline forms of compounds like this compound, SS-NMR can provide valuable data. It can distinguish between different polymorphs, as the chemical shifts of nuclei are highly sensitive to the local electronic environment, which differs in various crystal packing arrangements. Furthermore, SS-NMR can elucidate through-bond and through-space connectivities, offering insights into the conformation of the molecule in the solid state. warwick.ac.uk While specific solid-state NMR studies dedicated exclusively to this compound are not widely documented in the searched literature, the technique's applicability to related pharmaceutical and organic compounds is well-established for characterizing solid forms. bruker.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure. wikipedia.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules by creating ions in the gas phase directly from a solution. For this compound (C₁₅H₁₃NO₃), ESI-MS is used to confirm its molecular weight. The compound is typically observed as a protonated molecule, [M+H]⁺.
In a study involving the synthesis of related compounds, a derivative of this compound was analyzed using ESI-MS, which confirmed the expected molecular ion. nih.gov The molecular weight of this compound is 255.27 g/mol . In ESI-MS, this would result in a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 256.28.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. researchgate.net Techniques like ESI combined with a Time-of-Flight (TOF) analyzer are common for HRMS measurements.
For this compound, the exact mass is a critical piece of data for its definitive identification. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₃ |
| Calculated Monoisotopic Mass ([M]) | 255.08954 u |
| Calculated m/z for [M+H]⁺ | 256.09737 u |
This table presents the theoretical exact mass values for this compound. Experimental HRMS data from analyses of related structures confirm that observed values typically agree with theoretical values within a very small error margin (e.g., ± 5 ppm). nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z ratio are selected and then fragmented, and the resulting fragment ions are subsequently analyzed. wikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov
In an MS/MS experiment of this compound, the precursor ion, typically the protonated molecule [M+H]⁺ at m/z 256.1, would be isolated and subjected to fragmentation. The analysis of the resulting product ions helps to confirm the connectivity of the different parts of the molecule. While a specific MS/MS fragmentation study for this compound was not found in the searched results, the expected fragmentation patterns can be predicted based on its structure. Common fragmentation pathways for similar amide-containing compounds involve cleavage of the amide bond and the ester group. researchgate.netuci.edu
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC). cardiff.ac.uk The analysis reveals key structural features of the molecule in the solid state. For example, in a closely related derivative, Methyl 2-(4-chlorobenzamido)benzoate, studies show that the central amide unit is nearly planar with the attached benzene rings. researchgate.net The crystal structure is often stabilized by intramolecular hydrogen bonds, such as between the amide N-H group and the ester carbonyl oxygen, which forms a six-membered ring motif (S(6) ring). researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂ClNO₃ researchgate.net |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | Pbca researchgate.net |
| a (Å) | 7.3788 (9) researchgate.net |
| b (Å) | 16.757 (2) researchgate.net |
| c (Å) | 21.530 (2) researchgate.net |
| Volume (ų) | 2662.0 (5) researchgate.net |
| Z (Molecules per unit cell) | 8 researchgate.net |
| Temperature (K) | 296 researchgate.net |
This data for a closely related chloro-substituted analog illustrates the type of detailed structural information obtained from SC-XRD. The analysis of the parent compound, this compound, would provide similarly precise data on its solid-state conformation. cardiff.ac.ukresearchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Weak Van der Waals Forces)
The stability and assembly of crystalline structures of benzamide (B126) derivatives are significantly influenced by a network of intermolecular forces.
Hydrogen Bonding: A predominant interaction in many related structures is the hydrogen bond. In derivatives of this compound, both intra- and intermolecular hydrogen bonds are crucial. For instance, in Methyl 2-(4-chlorobenzamido)benzoate, intramolecular N—H⋯O and C—H⋯O hydrogen bonds lead to the formation of stable S(6) ring motifs. researchgate.net Intermolecularly, C—H⋯O hydrogen bonds can link molecules into chains, such as the C(7) chains observed running parallel to the rsc.org direction in the same compound. researchgate.net In other complex structures involving benzoate (B1203000) moieties, N—H⋯O hydrogen bonds are instrumental in forming extensive networks, bridging different components of the crystal. researchgate.net For example, in 1,2-Ethylenediaminium bis(2-benzamidobenzoate), all amino H atoms participate in N—H⋯O hydrogen bonds, linking ionic units into a three-dimensional structure. researchgate.net Similarly, in a cocrystal of methyl gallate, a three-dimensional hydrogen-bonded network is a defining feature of its crystal lattice. rsc.org
π-π Stacking: The aromatic rings present in this compound and its analogs facilitate π-π stacking interactions, which are key to their supramolecular assembly. cardiff.ac.uk These interactions occur between the electron-rich π systems of the benzene rings. nih.govwikipedia.org The stacking can be parallel-displaced or T-shaped, both of which are electrostatically attractive. wikipedia.org In many benzamide derivatives, these π-π interactions, in conjunction with hydrogen bonds, direct the formation of one-dimensional ladders or more complex architectures. nih.gov The introduction of bulky pendant groups, such as in certain polyimides containing methyl benzamidobenzoate, can influence the proximity and geometry of these stacking interactions, thereby affecting material properties like solubility. researchgate.net
The interplay of these interactions is complex. For example, in some coordination compounds, the crystal packing is a result of a combination of π–π stacking interactions, C—H⋯π interactions, and C—H⋯X (where X is a halogen) hydrogen bonds. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify the specific atoms involved in close contacts and the nature of these interactions.
The d_norm map uses a color scale to highlight different types of contacts. Red spots typically indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii of the participating atoms. nih.gov Blue regions represent contacts that are longer, and white areas show contacts approximately equal to the van der Waals separation. nih.gov
This technique allows for a detailed comparison of intermolecular interaction patterns across different but related structures, offering insights into how substituent changes can alter the supramolecular assembly. kapadokya.edu.tr The shape index, another feature of Hirshfeld analysis, is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangular patterns. mdpi.comdergipark.org.tr
| Compound Type | Dominant Intermolecular Contacts | Percentage Contribution (Example) | Key Findings from Hirshfeld Analysis |
|---|---|---|---|
| Azo Compounds with Methyl Benzoate | H···H, Cl···H, C···H, O···H | Varies by compound | Quantifies the role of different weak interactions in stabilizing the crystal structure. kapadokya.edu.tr |
| Copper(II) Complex with 3-Methyl-Benzoate | H···H, H···C/C···H, H···O/O···H | H···H: 56.8%, H···C/C···H: 21.7%, H···O/O···H: 13.7% | Identifies the most significant contacts contributing to the molecular packing. nih.gov |
| Coordination Polymers | H···O/O···H, H···H, H···N/N···H, H···C/C···H | Not specified | Confirms the presence of non-covalent interactions and helps visualize π-π stacking via the shape index. mdpi.com |
Crystal Packing and Supramolecular Architecture Elucidation
The cumulative effect of the intermolecular interactions discussed above dictates the final crystal packing and the resulting supramolecular architecture. cardiff.ac.uk This architecture can range from simple one-dimensional chains to complex three-dimensional networks.
In some instances, molecules assemble into higher-order structures like layers or sheets. For example, in certain azo-containing methyl benzoate derivatives, molecules are linked by C—H⋯O hydrogen bonds and C—Cl⋯π interactions to form layers. kapadokya.edu.tr The stability of the final three-dimensional packing is then ensured by weaker van der Waals forces between these layers. kapadokya.edu.tr The concept of supramolecular architecture is also critical in the design of materials like coordination polymers, where hydrogen bonds and other non-covalent interactions assemble individual units into extended 1D, 2D, or 3D networks. mdpi.com
Computational and Theoretical Chemistry Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend the insights from quantum calculations to predict how a molecule will behave and interact in a more complex environment, such as in the presence of a biological receptor.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), such as a protein's active site. nih.govufms.br This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ufms.br
While docking studies on Methyl 2-benzamidobenzoate itself are not specified, research has been conducted on its derivatives, particularly Schiff base derivatives of 2-(benzamido)benzohydrazide, which is synthesized from this compound. rsc.orgnih.gov These derivatives were evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The studies found that several derivatives showed inhibitory activity comparable to the standard drug, Donepezil. rsc.orgnih.gov
Table 3: Inhibitory Activity (IC₅₀) of Selected 2-(benzamido)benzohydrazide Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| Derivative 06 | 0.09 ± 0.05 | 0.14 ± 0.05 |
| Derivative 13 | 0.11 ± 0.03 | 0.10 ± 0.06 |
| Donepezil (Standard) | 0.10 ± 0.02 | 0.14 ± 0.03 |
Data sourced from reference nih.gov
These docking studies provide valuable insights into how modifications to the this compound scaffold can lead to potent and selective enzyme inhibitors. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics simulations offer a powerful tool for investigating the conformational landscape of this compound. These simulations model the atomic movements over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility.
Studies have focused on the two primary conformers of this compound, denoted as the intramolecularly hydrogen-bonded closed form and a non-hydrogen-bonded open form. MD simulations are employed to understand the equilibrium and the dynamics of the interconversion between these two forms. By simulating the molecule in various solvents, researchers can probe how the environment influences the conformational preference. For instance, in nonpolar solvents, the closed conformer with the N-H···O=C hydrogen bond is often more stable, while polar solvents can stabilize the open conformer by forming intermolecular hydrogen bonds. These simulations provide critical data on the flexibility of the amide and ester groups and the rotational barriers around the C-N and C-C single bonds.
Conformational Analysis and Energy Minimization Techniques
Conformational analysis, coupled with energy minimization, is essential for identifying the stable geometries of this compound. Using computational methods like Density Functional Theory (DFT), researchers can perform a systematic search of the potential energy surface.
| Computational Method | Basis Set | Calculated Parameter | Finding |
| DFT (B3LYP) | 6-311++G(d,p) | Energy Difference (Closed vs. Open) | The closed conformer is more stable than the open conformer. |
| DFT (B3LYP) | 6-311++G(d,p) | N-H···O Hydrogen Bond Length | The calculated bond length is consistent with a moderate strength hydrogen bond. |
| DFT (B3LYP) | 6-311++G(d,p) | Dihedral Angles | Key dihedral angles for the lowest energy conformer indicate a near-planar structure. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, providing a direct link between the molecular structure and its spectral fingerprints.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) parameters of this compound. These calculations can accurately predict the ¹H and ¹³C chemical shifts.
Theoretical predictions are crucial for assigning the signals in the experimental NMR spectrum. For example, the chemical shift of the amide proton is highly sensitive to the presence of the intramolecular hydrogen bond. In the closed, hydrogen-bonded conformer, this proton is predicted to be significantly deshielded, appearing at a higher chemical shift (downfield) compared to the open conformer. By comparing the calculated chemical shifts for different possible conformers with the experimental data, researchers can confirm the dominant conformation in solution.
Theoretical vibrational frequency calculations, typically performed using DFT methods, are used to predict the infrared (IR) spectrum of this compound. These calculations provide the frequencies and intensities of the vibrational modes of the molecule.
A key application is the study of the N-H and C=O stretching frequencies. In the closed conformer, the intramolecular hydrogen bond causes a red-shift (a shift to lower frequency) in the N-H stretching vibration and a slight red-shift in the ester C=O stretching vibration, while the amide C=O stretch is blue-shifted. The agreement between the calculated and experimental IR spectra helps to validate the computed geometry and provides strong evidence for the presence of the intramolecular hydrogen bond.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Closed Conformer) | Calculated Frequency (cm⁻¹) (Open Conformer) | Experimental Observation |
| N-H Stretch | Lower frequency (red-shifted) | Higher frequency | Supports the predominance of the hydrogen-bonded closed conformer. |
| Amide C=O Stretch | Higher frequency (blue-shifted) | Lower frequency | Consistent with hydrogen bonding affecting the electronic distribution of the amide group. |
| Ester C=O Stretch | Lower frequency (red-shifted) | Higher frequency | Indicates involvement of the ester carbonyl in the intramolecular hydrogen bond. |
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms involving this compound.
To understand how this compound is formed or how it participates in subsequent reactions, computational chemists identify the transition state structures. The transition state is the highest energy point along the reaction coordinate, and its geometry and energy determine the reaction rate.
For example, in the synthesis of this compound from methyl anthranilate and benzoyl chloride, computational methods can model the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactants and products, thereby mapping the entire reaction pathway. These studies can reveal the step-by-step process of bond formation and breaking.
Energy Profile Analysis for Reaction Kinetics
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energy of reactants, transition states, and products. The resulting energy profile provides crucial information about the activation energy (energy barrier), which is directly related to the reaction kinetics. A higher energy barrier corresponds to a slower reaction rate.
Hydrolysis of the Amide and Ester Groups:
This compound possesses two sites susceptible to hydrolysis: the amide linkage and the methyl ester group. The energy barriers for the hydrolysis of these groups under different pH conditions are expected to vary significantly.
Amide Hydrolysis: The hydrolysis of amides is generally a slow process. Theoretical studies on the base-catalyzed hydrolysis of simple amides like N-methylacetamide have shown calculated free energy barriers to be around 22.7 kcal/mol. rsc.org Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. mdpi.com The stability of the amide bond is attributed to the resonance between the nitrogen lone pair and the carbonyl group, which would need to be overcome during a reaction.
Ester Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base. rsc.org The saponification (base-catalyzed hydrolysis) of methyl benzoates is generally an efficient process. nih.gov Theoretical studies on the hydrolysis of methyl formate, a simple ester, suggest that the reaction in neutral water proceeds through a stepwise mechanism involving a gem-diol intermediate. rsc.org The activation barrier for such reactions is influenced by solvent effects and the electronic nature of the substituents on the benzene (B151609) ring.
Conformational and Tautomeric Energy Barriers:
While not a chemical reaction in the sense of bond breaking and formation, the interconversion between different conformations and tautomers also involves surmounting energy barriers.
Conformational Isomerism: Rotation around the various single bonds in this compound leads to different spatial arrangements (conformers). Computational studies on a related benzamido compound indicate that the energy barriers for interconversion between major conformational states are relatively low, in the range of 10-15 kJ/mol (approximately 2.4-3.6 kcal/mol). This suggests a dynamic conformational equilibrium at room temperature.
Amide-Enamine Tautomerism: The amide group can theoretically exist in equilibrium with its enamine tautomeric form. For a related benzamido compound, computational studies have calculated the energy difference between the major tautomers to be 2-5 kJ/mol, with the energy barriers for interconversion being significantly higher, ranging from 45-65 kJ/mol (approximately 10.8-15.5 kcal/mol). These higher barriers indicate that tautomeric exchange is a slow process.
The following table summarizes generalized energy barriers for processes relevant to the functional groups found in this compound, based on studies of analogous compounds.
| Reaction/Process | Functional Group | Compound Studied | Method | Calculated Energy Barrier (kcal/mol) |
| Base-Catalyzed Hydrolysis | Amide | N-methylacetamide | DFT | 22.7 rsc.org |
| Conformational Interconversion | Benzamido | 2-Benzamido-3-methoxy-3-oxopropyl benzoate (B1203000) | Quantum Chemical Calculations | ~2.4 - 3.6 |
| Tautomeric Interconversion | Benzamido | 2-Benzamido-3-methoxy-3-oxopropyl benzoate | Computational Studies | ~10.8 - 15.5 |
This table presents data from analogous compounds to infer potential kinetic behavior of this compound, as direct computational studies were not found.
Intramolecular Cyclization:
The ortho positioning of the amide and methyl ester groups in this compound suggests the possibility of intramolecular cyclization reactions under certain conditions. Theoretical studies on the intramolecular cyclization of other molecules, such as oxidized tryptophan, have shown that the Gibbs energy barriers are highly dependent on the reaction pathway and environmental conditions like pH. rsc.org For instance, different cyclization routes for tryptophan exhibit barriers ranging from 6.7 to 14.6 kcal/mol depending on the pH and the specific mechanism. rsc.org A similar detailed computational study would be required to determine the energy profile for any potential cyclization of this compound.
Applications and Advanced Research Directions
Applications in Advanced Organic Synthesis
Methyl 2-benzamidobenzoate is a versatile compound that serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules. Its unique structure, featuring an amide linkage and a methyl ester on adjacent positions of a benzene (B151609) ring, provides multiple reactive sites for further chemical transformations.
The strategic placement of functional groups in this compound makes it an ideal precursor for synthesizing more complex chemical structures. Research has demonstrated its utility in preparing heterocyclic compounds, which are central to medicinal chemistry and materials science.
One of the most significant applications is in the synthesis of quinazolinones. The quinazoline (B50416) framework is recognized as a valuable pharmacophore and an important intermediate in the development of new therapeutic agents. researchgate.net The synthesis can be achieved through various methods, including the reaction of this compound with other reagents to form the fused heterocyclic system. For instance, a common synthetic route involves the initial synthesis of this compound from methyl anthranilate and benzoyl chloride. rsc.org This intermediate can then undergo cyclization reactions to yield quinazolinone derivatives. researchgate.netnih.gov
Furthermore, this compound can be converted into hydrazone derivatives. In a typical procedure, it is refluxed with hydrazine (B178648) to replace the methoxy (B1213986) group of the ester with a hydrazide functionality, forming N-(2-(hydrazinecarbonyl)phenyl)benzamide. rsc.org This hydrazide is then reacted with various aldehydes or ketones to produce a library of N-(2-(benzylidenehydrazinecarbonyl)phenyl)benzamide derivatives, which are complex molecules with potential biological activities. rsc.org
Table 1: Synthesis of Complex Molecules from this compound Precursors
| Precursor | Reagents & Conditions | Resulting Complex Molecule | Reference |
|---|---|---|---|
| Methyl anthranilate | 1. Benzoyl chloride, Methanol2. Neutralization with NaHCO₃ | This compound | rsc.org |
| This compound | Hydrazine, Ethanol (B145695) (reflux) | 2-(benzamido)benzohydrazide | rsc.org |
| 2-aminobenzamides | Amines (deaminative coupling) | Quinazolinone products | organic-chemistry.org |
A chemical scaffold is the core structure of a molecule responsible for its primary biological activity. This compound serves as a foundational building block for creating novel scaffolds. researchgate.net The development of new scaffolds is a driving force in modern drug discovery, as it allows for the exploration of new chemical space and the creation of compounds with unique intellectual property. biosolveit.de
The quinazolinone and benzimidazole (B57391) scaffolds, accessible from this compound and its precursors, are considered "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov This designation is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities such as antimicrobial and anticancer effects. nih.gov The benzimidazole scaffold, for example, owes its broad significance to its physicochemical properties, including its efficiency as a hydrogen-bond donor-acceptor and its capacity for π-π stacking interactions, which facilitate strong binding to macromolecules. nih.gov Derivatives of this compound have been used to create novel inhibitors for enzymes like SENP1, demonstrating its role in generating new classes of biologically active agents. researchgate.net
The structural features of the benzamidobenzoate moiety can be integrated into polymers to create functional materials with enhanced properties. A notable example is its use in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. iyte.edu.tr
Research has detailed the synthesis of new polyimides by reacting novel diamine monomers containing the benzamidobenzoate group with various dianhydrides. researchgate.netresearchgate.net In these studies, monomers such as methyl 4-(3,5-diaminobenzamido)benzoate were polymerized via a classical two-step procedure. researchgate.net This process first forms a poly(amic acid) precursor, which is then chemically cyclodehydrated to create the final polyimide. researchgate.net The introduction of the bulky benzamidobenzoate pendant group has been shown to influence the final properties of the polymer, including its solubility in organic solvents and its gas transport characteristics, which are crucial for applications like gas separation membranes. researchgate.netresearchgate.net
Table 2: Properties of Polyimides Derived from Benzamidobenzoate-Containing Monomers
| Diamine Monomer | Dianhydride | Resulting Polymer | Key Properties Influenced | Reference |
|---|---|---|---|---|
| Methyl 4-(3,5-diaminobenzamido)benzoate | 6FDA, SiDA, ODPA | Aromatic Polyimides | Solubility, Thermal Properties, Gas Transport | researchgate.netresearchgate.net |
This compound and its derivatives are employed in the synthesis of specialty chemicals, which are compounds produced for specific, high-value applications. The unique reactivity conferred by its functional groups makes it a valuable intermediate for creating custom molecules with desired properties for various industries.
In the field of agrochemicals, while direct large-scale use of this compound is not widely documented, its parent compound, Methyl benzoate (B1203000), has been extensively studied as a promising botanical insecticide. mdpi.comencyclopedia.pub Methyl benzoate, a naturally occurring plant metabolite, exhibits multiple modes of action, including as a fumigant, contact toxicant, and repellent against various agricultural and stored product pests. mdpi.com It is considered a biorational pesticide due to its lower risk to human health and the environment compared to many synthetic pesticides. mdpi.comencyclopedia.pub The established activity of the benzoate structure in this area suggests a potential avenue for the development of more complex agrochemicals derived from functionalized benzoates like this compound.
Integration into Polymer Chemistry for Functional Materials (e.g., Polyimides)
Structure-Reactivity Relationship (SRR) Studies of this compound and its Derivatives
Structure-Reactivity Relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity. scribd.comlibretexts.org For this compound, these studies focus on how modifications to its two aromatic rings and functional groups affect its behavior in chemical reactions.
The reactivity of the two benzene rings in this compound is significantly influenced by the substituents attached to them. rsc.orgnih.gov These substituents can either activate the ring, making it more reactive towards electrophiles, or deactivate it. ucalgary.camsu.edu This influence is primarily governed by two factors: inductive effects and resonance (or conjugative) effects. msu.edu
Activating Groups : Electron-donating groups (EDGs), such as alkyl (-CH₃) or methoxy (-OCH₃) groups, increase the electron density of the aromatic ring. ucalgary.caevitachem.com This makes the ring more nucleophilic and thus more reactive in electrophilic aromatic substitution reactions. These groups typically direct incoming electrophiles to the ortho and para positions.
Deactivating Groups : Electron-withdrawing groups (EWGs), such as nitro (-NO₂), chloro (-Cl), or carbonyl (-C=O) groups, decrease the electron density of the ring. nih.govnih.gov This deactivates the ring towards electrophilic substitution. Halogens like chlorine are deactivating due to their strong inductive effect but are still ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. msu.edu Strongly deactivating groups like nitro direct incoming electrophiles to the meta position. ucalgary.ca
Table 3: General Substituent Effects on Aromatic Ring Reactivity
| Substituent Example | Type | Electronic Effect | Impact on Reactivity (vs. Benzene) | Directing Effect | Reference |
|---|---|---|---|---|---|
| -CH₃ (Methyl) | Alkyl | Electron-Donating (Inductive) | Activating | ortho, para | ucalgary.ca |
| -OCH₃ (Methoxy) | Alkoxy | Electron-Donating (Resonance) | Activating | ortho, para | msu.edu |
| -Cl (Chloro) | Halogen | Electron-Withdrawing (Inductive) | Deactivating | ortho, para | nih.govmsu.edu |
| -NO₂ (Nitro) | Nitro | Electron-Withdrawing (Resonance & Inductive) | Deactivating | meta | ucalgary.ca |
Impact of Substituent Effects on Chemical Reactivity and Selectivity
Interactions with Biological Macromolecules (Mechanism-focused, non-clinical)
The structural framework of this compound, featuring an anthranilate core, makes it a valuable scaffold in the design of biologically active molecules. Its derivatives have been investigated for their ability to interact with and modulate the function of various enzymes and proteins.
Derivatives of this compound have been synthesized and identified as potent inhibitors of several key enzymes. A notable area of research involves their activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in the study of neurodegenerative diseases. rsc.orgrsc.org
The mechanism of inhibition by these compounds involves specific, non-covalent interactions with amino acid residues within the enzyme's active site. For example, derivatives of 2-(benzamido)benzohydrazide, which are synthesized from this compound, have demonstrated effective inhibition of both AChE and BChE. rsc.org Molecular docking studies have elucidated the nature of these interactions, revealing key binding modes. These include:
Hydrogen Bonding: The amide oxygen of the ligand can form hydrogen bonds with residues like Tyrosine (TYR-337) in the active site. rsc.org
Electrostatic Interactions: The -NH group of the ligand can engage in electrostatic interactions with acidic residues such as Glutamic acid (GLU-202). rsc.org
Pi-Pi Stacking: The aromatic rings of the ligand can interact with aromatic residues like Tryptophan (TRP-86) via pi-pi stacking forces. rsc.org
Beyond cholinesterases, the anthranilic acid core, for which this compound is a key derivative, has been used to develop inhibitors for other enzymes like bacterial RNA polymerase (RNAP). asianpubs.org In these cases, the inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with some compounds showing significant potency. rsc.orgasianpubs.org
The identification of potential biological targets for this compound derivatives and the detailed analysis of their binding sites are heavily reliant on computational chemistry techniques. In silico tools such as molecular docking and pharmacophore modeling are instrumental in this exploratory phase.
Molecular docking simulations are routinely performed to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the strength of the interaction. For the cholinesterase inhibitors derived from this compound, docking studies have successfully identified the critical amino acid residues (TYR-337, TRP-86, GLU-202) that stabilize the ligand-enzyme complex. rsc.org This computational insight corroborates experimental findings and provides a rational basis for designing more potent inhibitors. uni-hamburg.de
Pharmacophore modeling is another powerful in silico approach. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors. This strategy has been employed to discover novel inhibitors of bacterial RNAP based on an anthranilic acid scaffold, demonstrating the utility of this compound as a foundational structure for virtual screening campaigns. asianpubs.org
Table 1: Summary of Molecular Docking Insights for this compound Derivatives
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | TYR-337 | Hydrogen Bond, Pi-Pi Stacking | rsc.org |
| Acetylcholinesterase (AChE) | TRP-86 | Pi-Pi Stacking | rsc.org |
| Acetylcholinesterase (AChE) | GLU-202 | Electrostatic Interaction | rsc.org |
| Bacterial RNA Polymerase (RNAP) | Not Specified | Pharmacophore-based fit | asianpubs.org |
Molecular Interactions with Enzymes and Proteins (e.g., Enzyme Inhibition Mechanisms, Protein-Ligand Binding)
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Research into the synthesis of this compound and related compounds is increasingly focused on developing more sustainable and eco-friendly methods.
The conventional synthesis of this compound typically involves the N-acylation of Methyl anthranilate with benzoyl chloride (a Schotten-Baumann reaction). rsc.org While effective, this method often uses organic solvents and a stoichiometric amount of a base like pyridine (B92270), which can be difficult to separate and recycle.
Green chemistry seeks to improve upon such traditional methods. Strategies for a more eco-friendly synthesis of amides like this compound include:
Catalyst-Free Conditions: Studies have demonstrated that N-acylation reactions can, in some cases, proceed efficiently under solvent-free and catalyst-free conditions, significantly reducing chemical waste. orientjchem.org
Use of Greener Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions minimizes environmental impact. orientjchem.org
Biocatalysis: An alternative approach for producing the precursor, Methyl anthranilate, involves microbial fermentation from renewable feedstocks like glucose. nih.gov This bio-based route avoids the use of petroleum-derived substrates and harsh chemical reagents, aligning perfectly with green chemistry principles. nih.gov
The commercial production of Methyl anthranilate has historically relied on processes using large quantities of homogeneous acid catalysts, which pose disposal challenges. nih.govacs.org The development of cleaner alternatives is a key research goal.
For the synthesis of this compound and its precursors, several types of recyclable catalysts have been explored:
Solid Acid Catalysts: Heterogeneous solid acids, such as silica-sulfuric acid (SiO2-OSO3H), have been shown to be effective, reusable catalysts for related reactions. asianpubs.org These can replace corrosive and difficult-to-recycle liquid acids.
Ion-Exchange Resins: Acidic ion-exchange resins like Amberlyst-15 have been identified as highly effective and recyclable catalysts for the synthesis of Methyl anthranilate, offering a cleaner alternative to traditional homogeneous acids. acs.org
Supported Metal Catalysts: Palladium supported on zeolite has been used as a recyclable heterogeneous catalyst for aminocarbonylation reactions to form amides. rsc.org Similarly, a silica-supported Cerium(III) chloride catalyst has been developed for related C-P bond-forming reactions. researchgate.net
Alumina in Flow Chemistry: Alumina has been used as a cheap and reusable catalyst for N-acetylation reactions in continuous-flow reactors, a technology that offers enhanced efficiency and safety. researchgate.net
Table 2: Examples of Recyclable Catalysts for Related Amide/Ester Syntheses
| Catalyst Type | Specific Example | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Ion-Exchange Resin | Amberlyst-15 | Methyl anthranilate synthesis | Effective replacement for liquid acids | acs.org |
| Solid Acid | Silica-Sulfuric Acid | Crossed-aldol condensation | Heterogeneous, reusable | asianpubs.org |
| Metal Oxide | Alumina (Al₂O₃) | N-acetylation in continuous flow | Excellent reusability, suitable for flow chemistry | researchgate.net |
| Supported Metal | Palladium-Zeolite | Aminocarbonylation | Highly recyclable, heterogeneous | rsc.org |
| Supported Lewis Acid | CeCl₃·7H₂O-SiO₂ | Michaelis-Arbuzov reaction | Easily prepared, recyclable | researchgate.net |
Development of Eco-Friendly Synthetic Routes
Emerging Research Areas and Future Perspectives
The scientific inquiry into this compound and its derivatives is expanding beyond traditional applications, venturing into advanced materials, novel chemical reactions, and cutting-edge computational methodologies. These emerging fields promise to unlock new functionalities and a deeper understanding of this versatile chemical scaffold.
Exploration of this compound in Advanced Materials Science
The intrinsic structural features of the benzamidobenzoate moiety, such as rigidity and the potential for hydrogen bonding, make it an attractive building block for advanced materials. Research is increasingly focused on incorporating this and similar structures into polymers and nanomaterials to impart specific, desirable properties.
A significant area of exploration is in the synthesis of high-performance polymers, such as polyimides. While research may not always use this compound directly as a monomer, studies on structurally analogous compounds provide a clear blueprint for its potential. For instance, research has been conducted on the synthesis of new polyimides by reacting novel diamine monomers containing benzamidobenzoate pendant groups with various dianhydrides. researchgate.net In one study, diamines like methyl 4-(3,5-diaminobenzamido)benzoate were used to introduce bulky side groups into the polymer chain. researchgate.net This structural modification has been shown to significantly affect the resulting polyimides' properties, such as enhancing their solubility in common organic solvents and altering their thermal and gas transport characteristics. researchgate.net The presence of the benzamidobenzoate group can disrupt polymer chain packing, leading to materials with tailored permeability for gas separation applications. researchgate.net
The potential applications in materials science are summarized in the table below, drawing parallels from related research.
| Material Class | Potential Role of this compound Moiety | Anticipated Properties & Applications | Supporting Research Context |
| Polyimides | As a pendant group or part of the monomer backbone. | Enhanced solubility, modified thermal stability, tailored gas permeability for membrane-based separations. | Synthesis of polyimides from diamine monomers bearing methyl benzamidobenzoate groups has shown these effects. researchgate.net |
| Coordination Polymers | As a ligand for metal ions. | Creation of diverse and stable 3D supramolecular structures with potential for catalysis or gas storage. | Various benzamide (B126) and carboxylate derivatives are used to synthesize novel coordination polymers with unique structural and photoluminescent properties. mdpi.com |
| Functional Nanoparticles | As a surface modification agent for nanomaterials like mesoporous silica. | Imparting specific functionalities (e.g., pH-responsiveness) to nanocarriers for applications like targeted drug delivery. | Polymers with functional groups are grafted onto nanoparticle surfaces to create advanced hybrid materials. mdpi.com |
Future research is anticipated to focus on the direct polymerization of functionalized this compound derivatives and their integration into nanocomposites, creating materials for electronics, aerospace, and biomedical fields. cardiff.ac.ukaspbs.com
Novel Reactivity and Unconventional Reaction Pathways
Chemists are actively exploring the untapped reactivity of this compound, moving beyond its use as a simple intermediate. This research seeks to discover unconventional reaction pathways and synthesize novel molecular architectures.
One prominent example of its novel reactivity is in the synthesis of organophosphorus compounds. Research has shown that this compound can react with triphenylphosphine (B44618) in the presence of activated acetylenic esters, such as dialkyl acetylenedicarboxylates. researchgate.net This reaction does not follow a simple addition pathway; instead, it generates highly stable phosphorus ylides. researchgate.net These ylides are noteworthy because they exist as a mixture of two distinct geometrical isomers due to the restricted rotation around a partial double bond, a phenomenon resulting from conjugation with an adjacent carbonyl group. researchgate.net This provides a pathway to complex phosphorus-containing molecules that could have applications in organic synthesis and materials science. researchgate.net
| Reactants | Reagents | Product Class | Key Finding |
| This compound | Triphenylphosphine, Dialkyl acetylenedicarboxylates | Stable Phosphorus Ylides | The NH-acid functionality of this compound facilitates the formation of stable ylides, which exist as a mixture of geometrical isomers. researchgate.net |
| This compound | Hydrazine | Benzohydrazide (B10538) | Serves as a key intermediate for the synthesis of Schiff base derivatives with potential biological activity. rsc.org |
Furthermore, this compound serves as a versatile precursor for synthesizing heterocyclic systems and other complex derivatives. For example, it can be readily converted into 2-(benzamido)benzohydrazide by reacting with hydrazine. rsc.org This hydrazide is a valuable intermediate that can be further reacted with various aldehydes to produce a library of hydrazone derivatives, which have been evaluated for biological activities. rsc.org The exploration of such reaction pathways highlights the compound's utility in generating molecular diversity for drug discovery and other applications. Future work will likely focus on metal-catalyzed reactions and asymmetric synthesis to further expand the chemical space accessible from this starting material. mdpi.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Research
While direct applications of Artificial Intelligence (AI) and Machine Learning (ML) to this compound are still in nascent stages, the broader field of chemistry is rapidly adopting these powerful computational tools. nih.govnih.gov The future of research on this compound and its derivatives will undoubtedly be shaped by the integration of AI/ML, from initial discovery to property prediction. mdpi.com
Currently, computational methods like Density Functional Theory (DFT) and molecular docking are used to study the derivatives of this compound. rsc.org These studies provide insights into molecular structure, stability, and potential interactions with biological targets. rsc.org For instance, computational docking has been used to predict the binding interactions of its hydrazone derivatives with specific enzymes. rsc.org
The next frontier involves leveraging AI and ML to accelerate and enhance this research. escmid.org ML models, trained on large datasets of chemical reactions and properties, can predict the outcomes of novel reactions or forecast the material properties of new polymers derived from this compound. researchgate.net AI can be employed to design new derivatives with optimized properties for specific applications, such as improved therapeutic efficacy or enhanced performance in an advanced material. mdpi.com
| AI/ML Application Area | Potential Use for this compound Research | Expected Outcome |
| Property Prediction | Train ML models on data from analogous compounds to predict the thermal, mechanical, and gas transport properties of novel polyimides incorporating this compound. | Accelerated discovery of high-performance polymers without the need for exhaustive experimental synthesis and testing. researchgate.net |
| Reaction Pathway Discovery | Utilize AI algorithms to analyze known reactivity and propose novel, unconventional reaction pathways or optimal conditions for synthesizing complex derivatives. | Identification of efficient and innovative synthetic routes to new chemical entities. nih.gov |
| Virtual Screening & Drug Design | Employ ML models to screen virtual libraries of this compound derivatives for potential biological activity against various therapeutic targets. | Rapid identification of promising lead compounds for further development in drug discovery programs. mdpi.comresearchgate.net |
| Generative Models | Use deep learning models to generate entirely new molecular structures based on the this compound scaffold that are optimized for desired properties. | Creation of novel, patentable molecules with tailored functionalities for medicine or materials science. mdpi.com |
The integration of these computational approaches represents a paradigm shift, moving towards a more predictive and efficient model of chemical research. nih.gov As more data is generated on this compound and related compounds, the accuracy and utility of AI/ML models in this specific area will continue to grow, guiding future experimental work.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-benzamidobenzoate, and how can purity be ensured?
this compound is synthesized via a two-step reaction: (1) activation of benzoic acid with oxalyl chloride to form benzoyl chloride, followed by (2) coupling with methyl anthranilate in the presence of dry triethylamine. Column chromatography using a petroleum ether/dichloromethane (3:1 v/v) solvent system achieves high purity (99% yield). Critical parameters include stoichiometric control (5.9 mmol benzoic acid, 4.2 mmol methyl anthranilate) and anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the benzamide and ester functional groups.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (CHNO, MW 255.27 g/mol) .
- Melting Point Analysis : Compare observed values (literature data pending) to validate crystallinity .
Q. How should researchers design stability studies for this compound under varying conditions?
Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing via HPLC for decomposition products.
- Hydrolytic Stability : Expose to buffers (pH 1–13) and monitor ester/amide bond cleavage using LC-MS .
- Light Sensitivity : Use UV irradiation (λ = 300–400 nm) to assess photodegradation .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
Contradictions often arise from assay variability or impurities. Strategies include:
- Standardized Bioassays : Replicate studies using unified protocols (e.g., MIC assays for antimicrobial activity with fixed bacterial strains and growth media) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may influence activity .
- Dose-Response Analysis : Compare EC values across studies to identify potency thresholds .
Q. What computational methods complement experimental data in predicting this compound's reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., dihydroorotate dehydrogenase) to guide medicinal chemistry optimization .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity data .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in drug design?
- Analog Synthesis : Modify the benzamide (e.g., halogenation) or ester moiety (e.g., tert-butyl substitution) and test pharmacological properties .
- Crystallography : Resolve 3D structures of target-ligand complexes to identify critical binding interactions .
- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and metabolic stability using in vitro assays (e.g., microsomal incubation) .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Engineering Controls : Use fume hoods to limit inhalation exposure; monitor airborne concentrations via gas chromatography .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency Measures : Immediate eye washing (15-minute flush) and contaminated clothing removal; consult a physician post-exposure .
Data Presentation and Reproducibility
Q. How should experimental data for this compound be documented to ensure reproducibility?
- Detailed Methods : Specify reaction conditions (e.g., "dry triethylamine" to emphasize anhydrous requirements) .
- Raw Data Inclusion : Provide NMR spectra (δ values, coupling constants) and chromatograms (retention times, peak areas) .
- Error Analysis : Report standard deviations for biological triplicates and purity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
